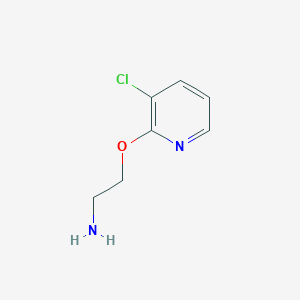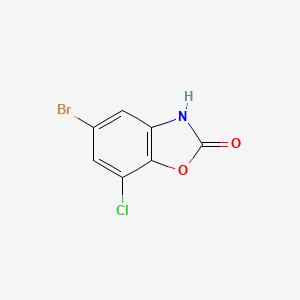
4-ベンジルオキシ-2-クロロピリミジン-5-ボロン酸
概要
説明
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other compounds that contain a 1,2 or 1,3-diol arrangement .
Synthesis Analysis
Boronic acids can be synthesized through various methods, including the reaction of organometallic compounds with borate esters, the reaction of boron trichloride with aryl Grignard or aryl lithium reagents, and the diboration of alkynes .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a trigonal planar geometry around the boron atom. The boron atom is sp2 hybridized, and the empty p orbital can accept electrons from a Lewis base .Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . They can also undergo oxidation, amination, halogenation, and various C-C bond-forming reactions .Physical And Chemical Properties Analysis
Boronic acids are generally stable and readily prepared compounds. They are also environmentally benign, making them attractive for use in various chemical reactions .科学的研究の応用
鈴木・宮浦クロスカップリング反応
4-ベンジルオキシ-2-クロロピリミジン-5-ボロン酸: は、有機合成における炭素-炭素結合の形成に不可欠な鈴木・宮浦クロスカップリング反応において貴重な試薬です 。 この反応は、その穏やかな条件とさまざまな官能基に対する耐性のために広く適用されています。 この化合物のボロン酸部分は、パラジウム触媒と容易にトランスメタル化を起こし、さまざまな求電子性パートナーとのカップリングを促進します。
作用機序
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid . For instance, boronic acids are more stable in acidic environments and less stable in alkaline environments. Additionally, high temperatures can lead to degradation of the compound, potentially reducing its efficacy.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-chloro-4-phenylmethoxypyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BClN2O3/c13-11-14-6-9(12(16)17)10(15-11)18-7-8-4-2-1-3-5-8/h1-6,16-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSBWOMQLKWUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OCC2=CC=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)

![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)

![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)





![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)

